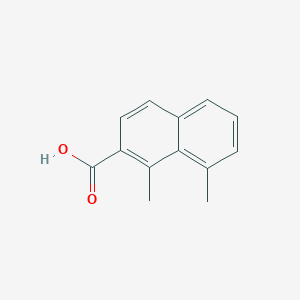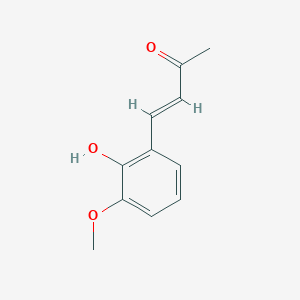
(E)-4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2-Hydroxy-3-methoxyphenyl)but-3-en-2-one, also known as ferulic acid, is a naturally occurring phenolic compound found in the cell walls of plants. It is a derivative of cinnamic acid and is known for its antioxidant properties. This compound is widely studied for its potential health benefits and applications in various fields, including medicine, food, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferulic acid can be synthesized through several methods. One common synthetic route involves the use of vanillin as a starting material. Vanillin is first converted to vanillin oxime, which is then subjected to Beckmann rearrangement to produce ferulic acid. Another method involves the use of eugenol, which undergoes oxidation to form ferulic acid.
Industrial Production Methods
Industrial production of ferulic acid often involves the extraction from plant sources, such as rice bran, wheat bran, and corn bran. The extraction process typically includes alkaline hydrolysis followed by acid precipitation to isolate ferulic acid. Enzymatic methods using feruloyl esterases have also been developed to enhance the yield and purity of ferulic acid from plant materials.
Chemical Reactions Analysis
Types of Reactions
Ferulic acid undergoes various chemical reactions, including:
Oxidation: Ferulic acid can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of ferulic acid can yield dihydroferulic acid.
Substitution: Ferulic acid can undergo substitution reactions, such as esterification and etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while etherification can be achieved using alkyl halides and bases.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Dihydroferulic acid.
Substitution: Various esters and ethers of ferulic acid.
Scientific Research Applications
Ferulic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential in treating diseases such as cancer, diabetes, and cardiovascular diseases.
Industry: Used in the food industry as a preservative and in cosmetics for its skin-protective properties.
Mechanism of Action
Ferulic acid exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: It disrupts the cell membranes of microorganisms, leading to their death.
Comparison with Similar Compounds
Ferulic acid is similar to other phenolic compounds such as caffeic acid, p-coumaric acid, and sinapic acid. it is unique due to its methoxy group, which enhances its antioxidant properties. Compared to caffeic acid and p-coumaric acid, ferulic acid has a higher stability and better bioavailability, making it more effective in various applications.
List of Similar Compounds
- Caffeic acid
- p-Coumaric acid
- Sinapic acid
Properties
CAS No. |
22214-32-0 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(E)-4-(2-hydroxy-3-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O3/c1-8(12)6-7-9-4-3-5-10(14-2)11(9)13/h3-7,13H,1-2H3/b7-6+ |
InChI Key |
JAVAMUGNEBFMHD-VOTSOKGWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C(=CC=C1)OC)O |
Canonical SMILES |
CC(=O)C=CC1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




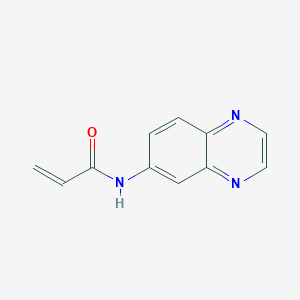
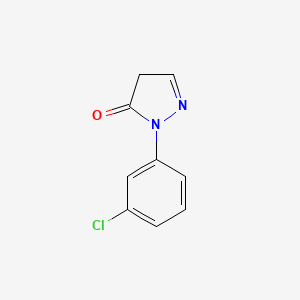

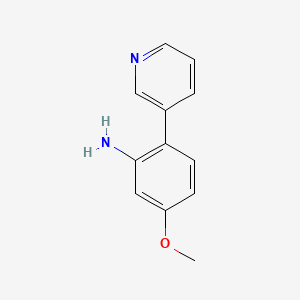


![Boronic acid, [(S)-(acetylamino)phenylmethyl]-](/img/structure/B11902562.png)
![4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11902563.png)
![(4R)-4-aminospiro[2.4]heptane-1,4-dicarboxylic Acid](/img/structure/B11902571.png)
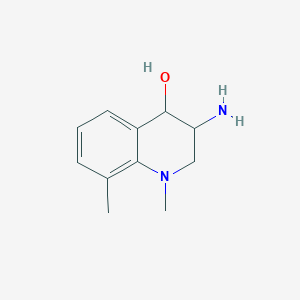
![3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11902578.png)
